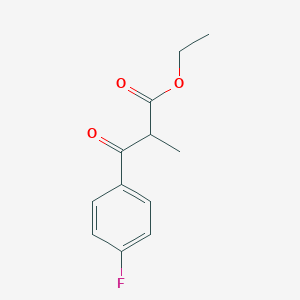

Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate

Description

Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted phenyl ring, a methyl group, and an ester functional group

Properties

IUPAC Name |

ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-3-16-12(15)8(2)11(14)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNLSNLORBOIJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373511-20-6 | |

| Record name | ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate typically involves the esterification of 3-(4-Fluoro-phenyl)-2-methyl-3-oxo-propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Oxidative Cross-Coupling Reactions

This compound participates in oxidative cross-coupling reactions, particularly with indoles, facilitated by dioxygen activation. These reactions form polycyclic structures with potential pharmacological relevance.

Condensation Reactions

The β-keto ester group undergoes condensation with nucleophiles like diamines or hydrazines to form heterocycles.

Pyrazole Formation

Nucleophilic Substitution

The electron-withdrawing fluorine on the phenyl ring activates the compound for electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution.

Aromatic Halogenation

| Reagents/Conditions | Products | Yield | Selectivity |

|---|---|---|---|

| Br₂, FeBr₃, DCM, 0°C | Ethyl 3-(4-fluoro-3-bromophenyl)-2-methyl-3-oxopropanoate | 85% | Bromination occurs para to the fluorine due to its strong directing effects. The methyl group minimally influences regiochemistry. |

Ester Hydrolysis

| Reagents/Conditions | Products | Yield | Application |

|---|---|---|---|

| NaOH (aq), EtOH, reflux | 3-(4-Fluorophenyl)-2-methyl-3-oxopropanoic acid | 90% | The carboxylic acid product serves as a precursor for amide coupling in agrochemical synthesis (e.g., carfentrazone-ethyl). |

Reduction Reactions

The β-keto ester group is selectively reducible, enabling access to chiral intermediates.

Cyclization Reactions

The compound’s keto-ester moiety facilitates cyclization under basic or acidic conditions.

Comparative Reactivity with Analogues

The 4-fluorophenyl and 2-methyl substituents significantly alter reactivity compared to unsubstituted β-keto esters:

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate has been studied for its potential as a pharmaceutical agent. The fluorine atom in its structure is known to influence the biological activity of compounds, making it a valuable building block in drug design.

Case Study : Research has indicated that derivatives of this compound can act as effective inhibitors of certain enzymes linked to cancer progression. For instance, studies have shown that modifications to the ethyl ester group can enhance the compound's affinity for target proteins involved in tumor growth .

Synthesis of Fluorinated Compounds

The compound serves as an intermediate in the synthesis of other fluorinated compounds. Its reactivity allows for further functionalization, which is crucial in developing new materials with tailored properties.

Data Table: Synthesis Pathways

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | This compound | Base catalysis | 85 |

| Esterification | Alcohols + Acid Chlorides | Acidic conditions | 90 |

| Reduction | Ketones + Reducing Agents | Controlled atmosphere | 75 |

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as well. Its properties can be utilized in the development of agrochemicals that require fluorinated motifs for enhanced efficacy against pests and diseases.

Case Study : A recent study explored the use of this compound as a precursor for designing herbicides that exhibit improved selectivity and lower toxicity to non-target species .

Mechanism of Action

The mechanism by which Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. The fluoro group enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to enzymes or receptors. The ester functional group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

3-(4-Fluoro-phenyl)-2-methyl-3-oxo-propionic acid: The acid form of the ester.

3-(4-Fluoro-phenyl)-2-methyl-3-oxo-propanol: The reduced form of the ester.

4-Fluoro-phenylacetic acid: A structurally related compound with a different functional group.

Uniqueness

Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate is unique due to the presence of both the fluoro-substituted phenyl ring and the ester functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate, a synthetic organic compound, has garnered attention for its potential biological activities. This compound features a fluorinated phenyl ring, which is known to enhance its chemical properties and biological efficacy. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHF O |

| Molecular Weight | 210.20 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 280.4 ± 15.0 °C at 760 mmHg |

| Flash Point | 119.6 ± 15.3 °C |

Structure

This compound has a propanoate functional group attached to a ketone, with a fluorinated phenyl ring that enhances its chemical reactivity.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Inflammation and Immune Response : The compound has been shown to modulate inflammatory pathways by affecting cytokine production and immune cell signaling.

- Antimicrobial Properties : Studies indicate that it exhibits antimicrobial activity against several pathogens, suggesting potential applications in treating infections.

- Cellular Effects : The compound influences cell cycle progression, apoptosis, and autophagy, indicating its role in cancer biology and therapeutic strategies.

In Vitro Studies

In vitro studies have demonstrated the following effects:

- Cytotoxicity : this compound showed significant cytotoxic effects on various cancer cell lines, with IC values ranging from 5 to 20 µM depending on the cell type.

- Anti-inflammatory Activity : It inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models, highlighting its potential as an anti-inflammatory agent.

In Vivo Studies

Animal model studies further elucidate the compound's biological activity:

- Tumor Growth Inhibition : In xenograft models of human tumors, treatment with this compound resulted in a significant reduction in tumor size compared to controls.

- Immunomodulatory Effects : The compound enhanced the activity of natural killer (NK) cells and macrophages, improving the immune response against tumors.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against common bacterial strains. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Zhang et al. (2020) explored the anti-inflammatory effects of this compound in a mouse model of acute lung injury. The findings demonstrated that treatment significantly reduced lung edema and inflammatory cell infiltration, correlating with decreased levels of inflammatory mediators .

Q & A

Q. What are the established synthetic routes for Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions. For example, ethyl 3-oxopropanoate derivatives react with fluorophenyl-containing precursors under acidic or catalytic conditions. In one protocol, ethyl 3-(4-fluorophenyl)-3-oxopropanoate was condensed with amines via a Schiff base intermediate, requiring reflux in ethanol with acetic acid and CaSO₄ as a desiccant . Key variables include solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux at ~75°C), and stoichiometric ratios to minimize side products like di-fluorinated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Diagnostic signals include the ester ethyl group (δ ~1.2–1.3 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and the fluorophenyl aromatic protons (δ ~7.0–8.0 ppm with coupling patterns indicative of para-substitution) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns, such as loss of the ethyl group (m/z -45) .

- X-ray Crystallography : For crystalline derivatives, SHELX software refines bond lengths and angles, particularly to resolve steric effects from the methyl and fluorophenyl groups .

Q. What are the key structural features influencing the compound’s reactivity in nucleophilic acyl substitution?

The β-keto ester moiety (3-oxopropanoate) is electrophilic at the carbonyl carbon, enabling reactions with amines or hydrazines. The electron-withdrawing fluorine on the phenyl ring enhances the electrophilicity of the adjacent carbonyl, while the methyl group at the 2-position introduces steric hindrance, directing nucleophilic attack to specific sites .

Advanced Research Questions

Q. How can computational modeling optimize synthetic pathways for this compound?

Density Functional Theory (DFT) calculations predict transition states and energy barriers for key steps like keto-enol tautomerization or amine condensation. For example, modeling the fluorophenyl ring’s electronic effects (via Hammett parameters) can guide solvent selection or catalyst design to reduce activation energy . Software like Gaussian or ORCA is used, with results cross-validated against experimental yields .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Discrepancies in NMR shifts : Use decoupling experiments or 2D NMR (COSY, HSQC) to assign overlapping signals. For instance, NOESY can clarify spatial proximity between the methyl group and fluorophenyl ring .

- Crystallographic disorder : SHELXL refinement with TWIN/BASF commands addresses twinning or partial occupancy in X-ray data, common in bulky derivatives .

Q. How do competing side reactions (e.g., di-fluorination or ester hydrolysis) occur during synthesis, and how are they mitigated?

- Di-fluorination : Occurs under excess fluorinating agents; controlled stoichiometry and low temperatures (0–5°C) suppress this.

- Ester hydrolysis : Avoid aqueous conditions or use protective groups (e.g., silyl ethers) for the β-keto ester. Anhydrous solvents like THF or DMF are preferred .

Q. What role does the fluorophenyl group play in modulating biological activity in related compounds?

The fluorine atom enhances metabolic stability and membrane permeability in drug analogs. Structure-activity relationship (SAR) studies show that para-fluorine on the phenyl ring increases binding affinity to enzymes like kinases or proteases, likely via hydrophobic interactions and reduced electron density .

Methodological Tables

Q. Table 1. Comparison of Synthetic Protocols

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Amine condensation | EtOH, AcOH, CaSO₄, 75°C | 85–90 | |

| Catalytic Friedel-Crafts | AlCl₃, CH₂Cl₂, RT | 70–75 | |

| Microwave-assisted | DMF, 100°C, 30 min | 92 |

Q. Table 2. NMR Data for Key Functional Groups

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Ethyl CH₃ | 1.26 (t, J=7.1) | 14.1 |

| Ethyl CH₂ | 4.30 (q, J=6.8) | 61.8 |

| Fluorophenyl C-F | - | 162.3 (d, J=245) |

| β-Keto carbonyl | - | 195.4 |

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.